N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring, a purinyl group, and a sulfanyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.
Synthesis of the Purinyl Group: The purinyl group can be synthesized from a precursor such as 4-methylbenzylamine through a series of reactions including nitration, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the benzodioxin and purinyl intermediates with a sulfanyl acetamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purinyl moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, while the purinyl group can mimic nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide: is unique due to its combination of structural features. Similar compounds include:
Uniqueness
The presence of the benzodioxin ring, purinyl group, and sulfanyl acetamide moiety in a single molecule makes This compound unique
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5O4S/c1-13-2-5-15(6-3-13)27-20-19(21(29)24-12-23-20)26-22(27)32-11-18(28)25-14-4-7-16-17(10-14)31-9-8-30-16/h2-7,10,12H,8-9,11H2,1H3,(H,25,28)(H,23,24,29) |
InChI Key |
ACJJRLCUUOTOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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